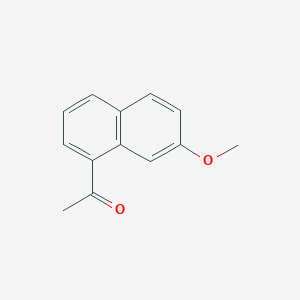

1-(7-Methoxynaphthalen-1-yl)ethan-1-one

Description

Significance in Modern Organic Synthesis

The significance of 1-(7-Methoxynaphthalen-1-yl)ethan-1-one in modern organic synthesis is intrinsically linked to the broader importance of functionalized naphthalenes. Naphthalene (B1677914) derivatives are core structures in many pharmaceuticals, agrochemicals, and materials. The presence of both a methoxy (B1213986) and an acetyl group on the naphthalene scaffold of this compound provides two reactive handles for further chemical transformations.

The primary route to acetylated methoxy-naphthalenes is the Friedel-Crafts acylation of methoxynaphthalene. However, this reaction is often beset by challenges in controlling regioselectivity, leading to a mixture of isomers. In the acetylation of 2-methoxynaphthalene (B124790) with acetic anhydride (B1165640) over certain zeolite catalysts, 1-acetyl-7-methoxynaphthalene is formed as a minor product alongside the major products, 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280). ontosight.airesearchgate.net The preferential formation of other isomers highlights the synthetic challenge in accessing the 1,7-substitution pattern, thereby making targeted synthesis of this compound a subject of interest for achieving specific molecular architectures. The ability to selectively synthesize this isomer would be a significant step in expanding the diversity of accessible naphthalene-based compounds.

Role as a Versatile Synthetic Intermediate

The utility of this compound as a versatile synthetic intermediate stems from the reactivity of its constituent functional groups. The ketone functionality of the acetyl group can undergo a wide array of chemical reactions, including reduction to an alcohol, conversion to an amine via reductive amination, and participation in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

The methoxy group, on the other hand, can potentially be cleaved to a hydroxyl group, opening up another avenue for functionalization. The naphthalene ring itself can undergo further electrophilic substitution, although the directing effects of the existing substituents would need to be carefully considered.

The potential applications of this compound as a synthetic intermediate are underscored by the established roles of its isomers. For instance, 2-acetyl-6-methoxynaphthalene is a key intermediate in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. cymitquimica.comorientjchem.org Similarly, derivatives of acetyl-methoxynaphthalene are precursors to other pharmaceuticals like Nabumetone. google.com While direct applications of this compound in the synthesis of specific commercial drugs are not as well-documented, its structural similarity to these important precursors suggests its potential as a building block for novel bioactive molecules and functional materials.

Overview of Key Research Trajectories and Challenges

Current research trajectories involving methoxynaphthalene derivatives are focused on the development of more efficient and selective synthetic methodologies and the exploration of their applications in medicinal chemistry and materials science. A significant challenge in the synthesis of this compound is achieving high regioselectivity in the Friedel-Crafts acylation of the corresponding methoxynaphthalene precursor. The formation of multiple isomers necessitates difficult and often costly purification steps. rsc.org

Future research will likely focus on:

Development of Novel Catalytic Systems: The design of shape-selective catalysts, such as modified zeolites or other microporous materials, could favor the formation of the 1,7-isomer.

Alternative Synthetic Routes: Exploring multi-step synthetic sequences that allow for the unambiguous introduction of the acetyl and methoxy groups at the desired positions could provide a more controlled approach.

Exploration of Biological Activity: Given that many naphthalene derivatives exhibit interesting pharmacological properties, the synthesis and biological screening of novel compounds derived from this compound is a promising area of investigation.

Materials Science Applications: The photophysical properties of the naphthalene core suggest that derivatives of this compound could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Overcoming the challenge of regioselective synthesis is key to unlocking the full potential of this compound as a readily available building block for the creation of complex and valuable molecules.

Spectroscopic Data

While detailed experimental spectroscopic data for this compound is not widely available in the literature, the following table presents representative data for a closely related and well-characterized isomer, 1-(4-methoxynaphthalen-1-yl)ethanone, for illustrative purposes. The spectral features are expected to be broadly similar, with specific shifts influenced by the different substitution pattern.

| Spectroscopic Technique | Data Type | Characteristic Peaks |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.2 ppm, Methoxy Protons (OCH₃): ~4.0 ppm, Acetyl Protons (COCH₃): ~2.7 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~200 ppm, Aromatic Carbons: ~110-160 ppm, Methoxy Carbon (OCH₃): ~55 ppm, Acetyl Carbon (CH₃): ~25 ppm |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: ~1670-1690 cm⁻¹, C-O stretch (methoxy): ~1250 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹ |

| Mass Spectrometry (MS) | m/z | Molecular Ion [M]⁺: 200.08 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)12-5-3-4-10-6-7-11(15-2)8-13(10)12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWENUCKDZBSUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 7 Methoxynaphthalen 1 Yl Ethan 1 One

Established Synthetic Routes and Precursors

Established synthetic routes to 1-(7-methoxynaphthalen-1-yl)ethan-1-one often involve multi-step sequences starting from readily available naphthalene (B1677914) derivatives. These pathways include the derivatization of ester precursors and the direct functionalization of the naphthalene ring system, with the latter often contending with the formation of multiple isomers.

Multi-step Pathways from Commercially Available Starting Materials

Multi-step syntheses offer a more controlled, albeit longer, approach to obtaining the desired isomer. These methods typically involve the construction of the acetyl group at the C1 position from a pre-existing functional group.

A plausible, though not extensively documented, synthetic route to this compound involves the derivatization of ethyl-2-(7-methoxynaphthalen-1-yl)-acetate. This commercially available ester can be envisioned as a key intermediate. A potential synthetic sequence would involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an activated carbonyl species, and subsequent reaction with an appropriate methylating or acetylating agent.

A common strategy to convert a carboxylic acid to a methyl ketone involves the use of organometallic reagents. For instance, the carboxylic acid can be treated with thionyl chloride to form the acyl chloride, which can then be reacted with a methyl organometallic reagent, such as methylmagnesium bromide or dimethylcadmium. However, careful control of reaction conditions is necessary to prevent the over-addition of the organometallic reagent to form a tertiary alcohol.

An alternative and often more controlled method involves the conversion of the carboxylic acid to a Weinreb amide. The resulting N-methoxy-N-methylamide is known to react cleanly with organometallic reagents like methylmagnesium bromide to afford the desired ketone without the formation of the tertiary alcohol byproduct.

Another approach could involve the formation of a β-keto ester intermediate. The starting ester, ethyl-2-(7-methoxynaphthalen-1-yl)-acetate, could potentially be acylated at the α-position, followed by a decarboxylation step to yield the target ketone. However, this pathway may be complicated by competing reactions.

The direct introduction of an acetyl group onto the 7-methoxynaphthalene ring system via electrophilic aromatic substitution, specifically the Friedel-Crafts acylation, is a more direct approach. However, this method is often hampered by a lack of regioselectivity. The methoxy (B1213986) group at the C7 position is an activating, ortho-, para-directing group. In the case of 7-methoxynaphthalene, the possible sites for electrophilic attack are C1, C2, C4, C5, C6, and C8. The electronic and steric effects of the methoxy group and the fused ring system influence the final product distribution.

Studies on the Friedel-Crafts acylation of the isomeric 2-methoxynaphthalene (B124790) have shown that a mixture of products is typically obtained. The major products are often 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280), with 1-acetyl-7-methoxynaphthalene being formed as a minor product in some cases. The reaction conditions, including the choice of Lewis acid catalyst and solvent, can significantly influence the isomer distribution. For instance, the use of nitrobenzene as a solvent in the acylation of 2-methoxynaphthalene has been reported to favor the formation of the 6-acetyl isomer. orgsyn.org

The direct acetylation of 7-methoxynaphthalene would likely also lead to a mixture of isomers, with the desired this compound potentially being one of the products. The separation of these isomers can be challenging, often requiring chromatographic techniques.

Table 1: Product Distribution in the Friedel-Crafts Acetylation of 2-Methoxynaphthalene (Illustrative Example of Isomer Formation)

| Product | Relative Percentage (Approximate) |

| 1-Acetyl-2-methoxynaphthalene | Major |

| 2-Acetyl-6-methoxynaphthalene | Major |

| 1-Acetyl-7-methoxynaphthalene | Minor |

| Other Isomers | Trace |

Note: The exact distribution is highly dependent on reaction conditions.

Strategies Involving Acetylation Reactions on Naphthol Derivatives (e.g., 4-methoxynaphthalen-1-ol yielding isomers)

An alternative strategy involves the acetylation of naphthol derivatives, followed by methylation of the hydroxyl group. However, this can also lead to the formation of isomeric products. For example, the Fries rearrangement of 1-acetoxy-4-methoxynaphthalene, which can be prepared from 4-methoxynaphthalen-1-ol, can lead to the formation of acetyl-methoxynaphthol isomers. A subsequent methylation step would then yield the corresponding acetyl-dimethoxynaphthalene derivatives.

A documented example is the synthesis of 1-(1-hydroxy-4-methoxy-naphthalen-2-yl)-ethanone from 1-methoxynaphthalen-4-yl acetate, which highlights the formation of a different regioisomer. This underscores the challenge of controlling the position of the acetyl group on the naphthalene ring.

Advanced Synthetic Approaches and Innovations

To overcome the challenges of regioselectivity and improve the efficiency of the synthesis of this compound, advanced synthetic approaches are being explored. These often involve the use of novel catalytic systems.

Catalytic Systems in the Preparation of this compound and Related Compounds

The use of solid acid catalysts, such as zeolites, has emerged as a promising alternative to traditional Lewis acids in Friedel-Crafts acylation reactions. Zeolites offer several advantages, including easier separation from the reaction mixture, reusability, and the potential for shape-selectivity, which can influence the regiochemical outcome of the reaction.

Research on the acylation of 2-methoxynaphthalene using various zeolite catalysts has demonstrated that the product distribution can be tuned by the choice of zeolite and reaction conditions. orientjchem.orgntu.edu.tw For instance, certain zeolites have been shown to favor the formation of the kinetically controlled 1-acyl isomer, while others, under different conditions, can promote the formation of the thermodynamically more stable 6-acyl isomer. ntu.edu.tw

While specific studies on the zeolite-catalyzed acylation of 7-methoxynaphthalene to selectively produce this compound are not widely reported, the principles of shape-selective catalysis suggest that a carefully chosen zeolite catalyst could potentially favor the formation of the desired isomer by sterically hindering the formation of others. The pore size and structure of the zeolite play a crucial role in determining which isomer can be formed and can diffuse out of the catalyst pores.

Table 2: Common Catalysts in Friedel-Crafts Acylation of Naphthalene Derivatives

| Catalyst Type | Examples | Potential Advantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity |

| Solid Acid Catalysts | Zeolites (e.g., H-beta, H-Y), Clays | Reusability, potential for shape-selectivity, reduced waste |

| Other Catalytic Systems | Metal triflates | High activity, often milder conditions |

Further research into the application of advanced catalytic systems, including specifically designed zeolites or other solid acid catalysts, could provide a more direct and efficient route to this compound, overcoming the regioselectivity challenges associated with traditional methods.

Exploration of Green Chemistry Principles in Synthetic Protocols

The traditional Friedel-Crafts acylation, while effective, presents several environmental and efficiency challenges, making it a key target for the application of green chemistry principles. taylorfrancis.com Conventional methods often require more than a stoichiometric amount of catalysts like aluminum chloride (AlCl₃), which are non-regenerable and produce corrosive, hazardous waste during work-up. ntu.edu.twwikipedia.org

Modern synthetic protocols explore several of the 12 principles of green chemistry to mitigate these issues:

Waste Prevention and Atom Economy : The ideal synthesis maximizes the incorporation of all reactant materials into the final product. acs.org Greener methods focus on moving from stoichiometric reagents to catalytic systems, which significantly reduces inorganic waste. acs.org

Use of Safer Chemicals and Catalysts : A major focus is replacing hazardous Lewis acids like AlCl₃ with more benign and recyclable alternatives. Solid acid catalysts, such as zeolites (e.g., H-beta, H-Y, H-mordenite), have been successfully used for the acylation of 2-methoxynaphthalene. ntu.edu.twresearchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. ntu.edu.tw

Design for Energy Efficiency : Exploring solvent-free reaction conditions or using microwave irradiation can reduce energy consumption and often shorten reaction times. researchgate.net

Catalysis over Stoichiometric Reagents : The development of catalytic systems is a cornerstone of green chemistry. acs.org Methodologies using methanesulfonic anhydride (B1165640) as a promoter for acylation with carboxylic acids offer a metal- and halogen-free alternative, producing minimal and benign waste. acs.orgorganic-chemistry.org

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Replacing stoichiometric AlCl₃ with catalytic systems to minimize hazardous waste streams. ntu.edu.twwikipedia.org |

| Atom Economy | Utilizing catalytic reactions that maximize the incorporation of reactants into the final product. acs.org |

| Safer Solvents & Auxiliaries | Employing solvent-free conditions or replacing hazardous solvents like nitrobenzene with greener alternatives. researchgate.netacs.org |

| Catalysis | Using recyclable solid acid catalysts like zeolites or developing metal-free catalytic systems. ntu.edu.twresearchgate.net |

Optimization of Reaction Conditions for Synthesis

The yield and isomeric purity of this compound are highly dependent on the careful optimization of several reaction parameters.

Influence of Solvent Systems and Reaction Media

The choice of solvent plays a critical role in determining the regioselectivity of the Friedel-Crafts acylation of naphthalenes. The polarity of the reaction medium can dictate whether the reaction favors the kinetically or thermodynamically controlled product.

Non-polar Solvents : In solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction tends to favor the formation of the alpha-substituted product (acylation at the C1 position), which is the kinetically controlled product. This is because the complex formed between the product and the Lewis acid catalyst is often insoluble in these solvents, precipitating out and preventing further reaction or rearrangement. stackexchange.com

Polar Solvents : In polar solvents such as nitrobenzene, the product-catalyst complex remains soluble. This allows for the reversible acylation and deacylation, enabling the reaction to reach thermodynamic equilibrium. stackexchange.com Under these conditions, the acyl group can migrate, leading to the formation of the more thermodynamically stable beta-substituted isomer (e.g., 2-acetyl-6-methoxynaphthalene). ntu.edu.tworgsyn.org

Therefore, to favor the synthesis of an alpha-substituted product like this compound, a non-polar solvent system is generally preferred.

| Solvent | Polarity | Predominant Product Type | Control |

| Carbon Disulfide (CS₂) | Non-polar | α-Acylnaphthalene (Kinetic) | Kinetic |

| Dichloromethane (CH₂Cl₂) | Non-polar | α-Acylnaphthalene (Kinetic) | Kinetic |

| Nitrobenzene (C₆H₅NO₂) | Polar | β-Acylnaphthalene (Thermodynamic) | Thermodynamic |

| 1,2-Dichloroethane | Polar | β-Acylnaphthalene (Thermodynamic) | Thermodynamic |

Temperature, Pressure, and Time Parameters in Reaction Control

Temperature is a crucial factor that influences both the reaction rate and the product distribution.

Temperature : Lower temperatures generally favor the formation of the kinetic product. For the acylation of 2-methoxynaphthalene, lower temperatures (below 0°C) have been shown to favor 1-acetylation. orgsyn.org Conversely, increasing the reaction temperature often promotes the rearrangement of the initially formed kinetic 1-acyl isomer to the more thermodynamically stable 6-acyl isomer. ntu.edu.twresearchgate.net A significant increase in reactivity is often observed at higher temperatures, though this may not affect selectivity if the kinetic product is stable under those conditions. researchgate.net

Time : Reaction time must be optimized to ensure high conversion of the starting material without promoting unwanted side reactions or isomerization to the thermodynamic product. Kinetic studies show that the isomer ratio can change significantly over time, especially in polar solvents where equilibrium can be reached. stackexchange.com

Pressure : For most liquid-phase Friedel-Crafts acylations conducted at moderate temperatures, pressure is not a significant variable. It becomes a factor only when using highly volatile solvents or reagents at temperatures exceeding their boiling points, requiring the reaction to be performed in a sealed vessel.

Role of Reagents and Additives in Reaction Efficiency

The efficiency and selectivity of the synthesis are profoundly impacted by the choice of acylating agent and the catalytic system.

Acylating Agents : Both acetyl chloride and acetic anhydride are common acylating agents. The choice between them can influence the product distribution. Studies on zeolite-catalyzed acylations have shown that acetyl chloride can lead to a higher yield of rearranged, thermodynamically stable products compared to acetic anhydride under similar conditions. ntu.edu.tw

Catalysts and Additives : The Lewis acid catalyst is the cornerstone of the Friedel-Crafts reaction.

Traditional Lewis Acids : Aluminum chloride (AlCl₃) is the classic and highly effective catalyst. masterorganicchemistry.com However, it is required in stoichiometric amounts because the ketone product is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. wikipedia.orgorganic-chemistry.org This complex must be hydrolyzed during workup, generating significant waste.

Solid Acid Catalysts : Zeolites (H-Y, H-beta, H-mordenite) offer a greener alternative. They function as heterogeneous, reusable catalysts. ntu.edu.twresearchgate.net Their shape-selective properties and the nature of their acid sites can influence the regioselectivity of the reaction. For instance, the presence of extra-framework aluminum in zeolites has been found to facilitate the isomerization of the 1-acyl product to the 6-acyl isomer. ntu.edu.twresearchgate.net

| Catalyst Type | Example(s) | Key Characteristics |

| Traditional Lewis Acid | AlCl₃, FeCl₃ | High activity; Required in stoichiometric amounts; Generates significant waste. wikipedia.orgmasterorganicchemistry.com |

| Solid Acid Catalyst | Zeolites (H-Y, H-beta) | Heterogeneous; Reusable; Can be shape-selective; Environmentally benign. ntu.edu.twresearchgate.net |

| Metal- and Halogen-Free | Methanesulfonic Anhydride | Acts as an activator for carboxylic acids; Minimal, non-metallic waste. acs.orgorganic-chemistry.org |

Chemical Reactivity and Transformations of 1 7 Methoxynaphthalen 1 Yl Ethan 1 One

Reactivity of the Acetyl Moiety

The acetyl group is the most reactive site for many chemical transformations due to the electrophilicity of the carbonyl carbon and the acidity of the adjacent methyl protons.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. Such reactions proceed through a tetrahedral intermediate, which is then typically protonated to yield a tertiary alcohol. Common nucleophiles used in these transformations include organometallic reagents and hydride donors.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that can add alkyl, aryl, or vinyl groups to the carbonyl carbon. For example, the reaction of 1-(7-Methoxynaphthalen-1-yl)ethan-1-one with methylmagnesium bromide would yield 2-(7-methoxynaphthalen-1-yl)propan-2-ol after an acidic workup. Similarly, hydride reagents deliver a hydride ion (H⁻) to the carbonyl carbon, effectively reducing the ketone.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophilic Reagent | Product after Workup | Product Class |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 2-(7-Methoxynaphthalen-1-yl)propan-2-ol | Tertiary Alcohol |

| Phenyllithium (C₆H₅Li) | 1-Phenyl-1-(7-methoxynaphthalen-1-yl)ethanol | Tertiary Alcohol |

| Sodium Hydride (NaBH₄) | 1-(7-Methoxynaphthalen-1-yl)ethan-1-ol | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(7-Methoxynaphthalen-1-yl)ethan-1-ol | Secondary Alcohol |

The methyl protons α to the carbonyl group in this compound are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can attack other carbonyl compounds, leading to carbon-carbon bond formation.

A key reaction of this type is the Claisen-Schmidt condensation, a specific variant of the crossed aldol (B89426) condensation, which occurs between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. magritek.com In this scenario, this compound serves as the enolizable ketone. The reaction is typically base-catalyzed, and the initial β-hydroxy ketone adduct often undergoes spontaneous dehydration upon heating to yield a conjugated enone, known as a chalcone (B49325) derivative. This reaction is highly efficient for creating larger, conjugated systems. For instance, reacting this compound with benzaldehyde in the presence of a base like sodium hydroxide would produce (E)-1-(7-methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one.

Table 2: Plausible Claisen-Schmidt Condensation Products

| Aldehyde Reactant | Product Name |

|---|---|

| Benzaldehyde | (E)-1-(7-Methoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(7-methoxynaphthalen-1-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(7-methoxynaphthalen-1-yl)prop-2-en-1-one |

| Furan-2-carbaldehyde | (E)-3-(Furan-2-yl)-1-(7-methoxynaphthalen-1-yl)prop-2-en-1-one |

The carbonyl group of the acetyl moiety can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents, specifically complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are commonly used to reduce ketones to secondary alcohols. umn.eduyoutube.com This transformation converts the acetyl group into a 1-hydroxyethyl group, yielding 1-(7-methoxynaphthalen-1-yl)ethan-1-ol. Sodium borohydride is often preferred for its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol or ethanol. umn.eduyoutube.com

Complete Deoxygenation: For complete reduction of the carbonyl to a methylene (CH₂) group, more forceful methods are required.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by decomposition at high temperatures in the presence of a strong base (e.g., KOH), yielding the corresponding alkane, 1-ethyl-7-methoxynaphthalene.

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to achieve the same deoxygenation. This method is suitable for substrates that are stable in strongly acidic conditions.

Table 3: Reduction Products of the Acetyl Group

| Reagent(s) | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(7-Methoxynaphthalen-1-yl)ethan-1-ol | Ketone → Secondary Alcohol |

| Hydrazine, Potassium Hydroxide (NH₂NH₂, KOH), heat | 1-Ethyl-7-methoxynaphthalene | Ketone → Alkane |

| Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-Ethyl-7-methoxynaphthalene | Ketone → Alkane |

Transformations Involving the Methoxy (B1213986) and Naphthalene (B1677914) Ring Systems

The aromatic naphthalene core and its methoxy substituent also possess distinct reactivity, allowing for further functionalization of the molecule.

The naphthalene ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing acetyl and methoxy groups.

The acetyl group is an electron-withdrawing group and acts as a deactivating meta-director.

The methoxy group is a strong electron-donating group and acts as an activating ortho, para-director.

The combined influence of these two groups determines the regioselectivity. The powerful activating effect of the methoxy group at position 7 will primarily direct incoming electrophiles to the ortho positions (6 and 8) and the para position (which is occupied by the C1-C8a bond). The acetyl group at position 1 deactivates the ring it is attached to. Therefore, electrophilic attack is most likely to occur on the methoxy-activated ring at the C6 and C8 positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 1-(6-nitro-7-methoxynaphthalen-1-yl)ethan-1-one and 1-(8-nitro-7-methoxynaphthalen-1-yl)ethan-1-one. Studies on the acetylation of 2-methoxynaphthalene (B124790) show that a mixture of isomers, including 1-acetyl-7-methoxynaphthalene, is often formed, highlighting the complex regiochemical outcomes in substituted naphthalenes. researchgate.net

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(6-Nitro-7-methoxynaphthalen-1-yl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-7-methoxynaphthalen-1-yl)ethan-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(6-Acetyl-7-methoxynaphthalen-1-yl)ethan-1-one |

The methoxy group, an aryl ether, can be cleaved to reveal a hydroxyl group (a phenol). This demethylation is a common transformation in natural product synthesis and medicinal chemistry. Strong Lewis acids or proton acids are typically required. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Aluminum chloride (AlCl₃) can also be used for this purpose. The reaction of this compound with BBr₃ would produce 1-(7-hydroxynaphthalen-1-yl)ethan-1-one.

Table 5: Methoxy Group Cleavage

| Reagent(s) | Product |

|---|---|

| Boron Tribromide (BBr₃) | 1-(7-Hydroxynaphthalen-1-yl)ethan-1-one |

| Aluminum Trichloride (AlCl₃) | 1-(7-Hydroxynaphthalen-1-yl)ethan-1-one |

| Hydrobromic Acid (HBr) | 1-(7-Hydroxynaphthalen-1-yl)ethan-1-one |

Derivatization to Advanced Chemical Structures

The strategic modification of this compound opens pathways to novel compounds with potential applications in medicinal chemistry and materials science. The following sections detail specific transformations that highlight the synthetic utility of this versatile ketone.

Conversion to 2-(7-Methoxynaphthalen-1-yl)ethanamine and its Hydrochloride Salts

The transformation of this compound into 2-(7-Methoxynaphthalen-1-yl)ethanamine is a crucial step in the synthesis of various biologically active molecules. This conversion is typically achieved through reductive amination, a powerful method for forming carbon-nitrogen bonds.

One of the classic methods for reductive amination is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. nih.govwikipedia.orgresearchgate.net This one-pot reaction proceeds by the initial formation of an imine from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the primary amine. wikipedia.org The reaction generally requires high temperatures, often between 120 and 130 °C. wikipedia.org While specific conditions for this compound are not extensively detailed in readily available literature, the general applicability of the Leuckart reaction to aromatic ketones suggests its feasibility for this transformation. ntnu.noresearchgate.net

A milder and more contemporary approach to reductive amination involves the use of reducing agents like sodium borohydride (NaBH₄) or its derivatives, such as sodium cyanoborohydride (NaBH₃CN). google.com This process can be carried out in a one-pot fashion where the ketone reacts with an amine source, such as ammonia or an ammonium salt, to form an imine or iminium ion intermediate in situ, which is then immediately reduced by the hydride reagent. google.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the unreacted ketone.

The resulting 2-(7-Methoxynaphthalen-1-yl)ethanamine can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. This salt form often exhibits improved stability and solubility, which is advantageous for purification and handling.

| Transformation | Reagents and Conditions | Product |

| Reductive Amination (Leuckart) | Ammonium formate or formamide, high temperature (e.g., 120-130 °C) | 2-(7-Methoxynaphthalen-1-yl)ethanamine |

| Reductive Amination | Ammonia/Ammonium salt, Sodium Borohydride (or derivatives) | 2-(7-Methoxynaphthalen-1-yl)ethanamine |

| Salt Formation | Hydrochloric Acid | 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride |

Formation of Chalcone Derivatives as Chemical Scaffolds

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their diverse biological activities. The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation . pnrjournal.comwikipedia.orgsynarchive.com

This base-catalyzed condensation reaction involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In the case of this compound, the methyl group adjacent to the carbonyl provides the necessary acidic α-hydrogens for enolate formation under basic conditions (e.g., sodium hydroxide or potassium hydroxide). pnrjournal.comsynarchive.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the conjugated chalcone system. nih.gov

The reaction is versatile, allowing for the introduction of a wide range of substituents on the benzaldehyde ring, thereby generating a library of chalcone derivatives with varied electronic and steric properties. These chalcones serve as key precursors for the synthesis of heterocyclic systems as discussed in the following section.

| Reactants | Reaction Type | Catalyst | Product |

| This compound and Substituted Benzaldehyde | Claisen-Schmidt Condensation | Base (e.g., NaOH, KOH) | (E)-1-(7-methoxynaphthalen-1-yl)-3-(substituted-phenyl)prop-2-en-1-one |

Synthesis of Other Heterocyclic and Polycyclic Systems

The chalcone derivatives obtained from this compound are excellent precursors for the synthesis of a variety of heterocyclic and polycyclic systems due to the presence of the reactive α,β-unsaturated ketone moiety.

Pyrazolines and Pyrazoles: The reaction of these chalcones with hydrazine hydrate is a common and efficient method for the synthesis of pyrazoline derivatives. researchgate.netnih.govchristuniversity.in The reaction typically proceeds in a suitable solvent such as ethanol, often in the presence of an acid or base catalyst. The initial condensation is followed by an intramolecular cyclization to afford the five-membered pyrazoline ring. These pyrazolines can, in some cases, be oxidized to the corresponding aromatic pyrazoles. eurekaselect.com

Pyrimidines: Pyrimidine derivatives can be synthesized from the chalcone precursors by reaction with urea or thiourea in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. pnrjournal.comresearchgate.netsemanticscholar.org This reaction involves the initial Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by condensation and cyclization to form the six-membered pyrimidine ring. The use of thiourea leads to the formation of pyrimidine-2-thiones.

Isoxazoles: The synthesis of isoxazoles from this compound can be envisioned through a multi-step sequence. A common route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. organic-chemistry.orgorganic-chemistry.org Alternatively, α,β-unsaturated ketones (chalcones) can react with hydroxylamine hydrochloride to yield isoxazoline intermediates, which can then be converted to isoxazoles. nih.govmdpi.com More advanced methods involve the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which could be synthesized from precursors derived from the starting ketone. nih.govorganic-chemistry.org

| Chalcone Derivative | Reagent | Product Heterocycle |

| (E)-1-(7-methoxynaphthalen-1-yl)-3-(aryl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazoline/Pyrazole |

| (E)-1-(7-methoxynaphthalen-1-yl)-3-(aryl)prop-2-en-1-one | Urea/Thiourea | Pyrimidine/Pyrimidinethione |

| (E)-1-(7-methoxynaphthalen-1-yl)-3-(aryl)prop-2-en-1-one | Hydroxylamine | Isoxazoline/Isoxazole |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific experimental ¹H and ¹³C NMR data for 1-(7-Methoxynaphthalen-1-yl)ethan-1-one are not available in the reviewed literature.

Proton (¹H) NMR Spectral Assignment and Analysis

Detailed proton NMR spectral assignments, including chemical shifts, multiplicities, and coupling constants for this compound, could not be found.

Carbon-13 (¹³C) NMR Spectral Assignment and Analysis

A specific carbon-13 NMR spectrum with chemical shift assignments for each carbon atom of this compound is not documented in the available resources.

Advanced NMR Techniques (e.g., 2D NMR, DEPT) for Comprehensive Structural Confirmation

Information regarding the use of advanced NMR techniques such as COSY, HSQC, HMBC, or DEPT for the structural confirmation of this compound is absent from the scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum and the corresponding vibrational mode assignments for this compound are not available.

Vibrational Mode Assignment and Interpretation

Without an experimental IR spectrum, a detailed assignment and interpretation of the vibrational modes for the functional groups present in this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, have not been reported in the reviewed literature.

Elucidation of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through the analysis of fragmentation patterns. In the study of this compound, mass spectrometry reveals characteristic fragmentation pathways that are instrumental in confirming its identity.

The fragmentation of aromatic ketones is often initiated by cleavage of the bonds adjacent to the carbonyl group. For this compound, a primary fragmentation event is the alpha-cleavage, which involves the loss of the methyl group (•CH₃) from the acetyl moiety. This cleavage results in the formation of a stable acylium ion, the 7-methoxynaphthalene-1-carbonyl cation. This fragment is typically observed as a prominent peak in the mass spectrum.

Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the naphthalene (B1677914) ring. This can lead to the formation of the 7-methoxynaphthyl radical and an acetyl cation (CH₃CO⁺). The acetyl cation is a common fragment for compounds containing an acetyl group and is often observed at a mass-to-charge ratio (m/z) of 43.

Further fragmentation of the 7-methoxynaphthalene moiety can also occur, leading to the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the elimination of a neutral carbon monoxide (CO) molecule. The stability of the naphthalene ring system means that the molecular ion peak is generally observed with significant intensity.

A summary of the expected key fragments in the mass spectrum of this compound is presented in the interactive table below.

| Fragment Ion | Proposed Structure |

| [M]⁺• | Molecular ion of this compound |

| [M-CH₃]⁺ | 7-Methoxynaphthalene-1-carbonyl cation |

| [CH₃CO]⁺ | Acetyl cation |

| [M-COCH₃]⁺ | 7-Methoxynaphthyl cation |

| [M-CH₃-CO]⁺ | Fragment resulting from loss of methyl and carbonyl groups |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule. This technique can distinguish between ions of very similar nominal mass, thereby offering a high degree of confidence in the assigned molecular formula.

For this compound, with a molecular formula of C₁₃H₁₂O₂, the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. By comparing this theoretical value with the experimentally measured exact mass from an HRMS instrument, the elemental composition can be unequivocally confirmed. The high accuracy of HRMS is crucial for differentiating between potential molecular formulas that may have the same nominal mass.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Theoretical Exact Mass | 200.08373 u |

| Experimentally Determined Mass | Typically within a few parts per million (ppm) of the theoretical value |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The naphthalene ring system, being a large aromatic chromophore, gives rise to intense π → π* transitions. The presence of the methoxy and acetyl substituents on the naphthalene ring influences the energy of these transitions and, consequently, the wavelengths of maximum absorption (λₘₐₓ).

The methoxy group (–OCH₃), an auxochrome, can donate electron density to the aromatic ring through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. The acetyl group (–COCH₃), a chromophore itself, extends the conjugation of the naphthalene system.

The spectrum is expected to show characteristic bands for the naphthalene chromophore. Naphthalene itself exhibits two main absorption bands in the near-UV region. The introduction of substituents can cause shifts in these bands and alter their fine structure. The carbonyl group of the acetyl moiety also possesses non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and may appear as a shoulder on the main absorption bands.

The electronic transitions are influenced by the solvent polarity. Polar solvents can interact with the lone pair of electrons on the oxygen atoms, affecting the energy of the n → π* transition, often resulting in a hypsochromic shift (a shift to shorter wavelengths).

A summary of the expected electronic transitions for this compound is provided in the table below.

| Transition Type | Chromophore/Moiety Involved | Expected Spectral Region |

| π → π | Naphthalene ring system | High-intensity bands in the UV region |

| n → π | Carbonyl group of the acetyl moiety | Lower-intensity band, potentially overlapping with π → π* transitions |

A comprehensive article focusing solely on the theoretical and computational studies of This compound , as per the requested detailed outline, cannot be generated at this time. Extensive searches of publicly available scientific literature and databases did not yield specific computational studies (including Density Functional Theory, Frontier Molecular Orbital, or Natural Bond Orbital analyses) performed on this particular compound.

To maintain scientific accuracy and adhere to the strict requirement of focusing only on "this compound," it is not possible to present detailed research findings or data tables for the specified analyses. Information from related but structurally different molecules cannot be extrapolated, as the position of the methoxy group and the nature of other substituents significantly alter the electronic and structural properties of a molecule.

For context, the requested analyses are standard computational chemistry methods used to understand the electronic structure and reactivity of molecules:

Density Functional Theory (DFT): A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are routinely used for geometry optimization to find the most stable 3D structure of a molecule and to predict spectroscopic data like NMR chemical shifts and vibrational frequencies. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netmaterialsciencejournal.orgwuxibiology.com A smaller gap generally implies higher reactivity. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis: This method provides a chemically intuitive picture of bonding by analyzing the wavefunction in terms of localized Lewis-like bonds and lone pairs. It is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. wisc.edu

While these computational studies have been conducted on other naphthalene derivatives, the specific results are unique to each molecule and cannot be generalized to this compound without performing a dedicated computational analysis on the compound itself.

Until such a study is published, providing a detailed and accurate article that meets the requirements of the prompt is not feasible.

Theoretical and Computational Studies of 1 7 Methoxynaphthalen 1 Yl Ethan 1 One

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is a three-dimensional visualization of the electrostatic potential mapped onto the electron density surface, which helps in identifying the electron-rich and electron-deficient regions of a molecule.

For a molecule like 1-(7-Methoxynaphthalen-1-yl)ethan-1-one, the MESP surface would highlight the distribution of charge. The oxygen atom of the acetyl group is expected to be a region of negative electrostatic potential (typically colored in shades of red), indicating its nucleophilic character and its propensity to interact with electrophiles or act as a hydrogen bond acceptor. Conversely, the hydrogen atoms of the methyl group and the naphthalene (B1677914) ring would exhibit positive electrostatic potential (colored in shades of blue), signifying their electrophilic nature.

The methoxy (B1213986) group introduces a region of negative potential around its oxygen atom, while the aromatic naphthalene ring would display a more complex potential distribution with negative potential above and below the plane of the ring due to the π-electron cloud. Understanding these regions is crucial for predicting how the molecule will interact with other chemical species. For instance, an electrophilic attack is most likely to occur at the oxygen atom of the carbonyl group, which would be the site of the most negative electrostatic potential.

Table 1: Illustrative MESP Surface Characteristics for a Similar Aromatic Ketone Data is hypothetical and based on general principles for analogous molecules.

| Feature | Predicted Location on this compound | Electrostatic Potential | Implication for Reactivity |

| Most Negative Region | Oxygen of the acetyl group | High negative value | Site for electrophilic attack, hydrogen bond acceptor |

| Positive Regions | Hydrogen atoms of the methyl and naphthalene moieties | Positive values | Potential sites for nucleophilic interaction |

| π-System | Above and below the naphthalene ring | Moderately negative | Interaction with π-acceptors or cations |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors provide quantitative insights into the electronic structure and reactivity of a molecule. These are typically calculated using Density Functional Theory (DFT). For this compound, these descriptors would offer a deeper understanding of its chemical behavior.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

From these fundamental energies, several reactivity indices can be derived:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing acetyl group on the naphthalene scaffold would significantly influence these descriptors. The methoxy group would likely raise the HOMO energy, making the molecule a better electron donor, while the acetyl group would lower the LUMO energy, making it a better electron acceptor.

Table 2: Calculated Quantum Chemical Descriptors for a Structurally Related Naphthalene Derivative Data is based on a published DFT study of a similar compound and serves as an illustrative example.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.80 |

| HOMO-LUMO Gap | ΔE | 4.45 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.80 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 2.225 |

| Chemical Softness | S | 0.449 |

| Electrophilicity Index | ω | 3.64 |

Computational Prediction of Chemical Transformation Pathways

Computational chemistry allows for the theoretical exploration of potential chemical reactions, providing insights into reaction mechanisms, transition states, and product stability. For this compound, computational methods can be employed to predict various transformation pathways.

For example, the reduction of the ketone group to an alcohol is a common transformation. Computational studies could model the reaction with a reducing agent like sodium borohydride (B1222165). By calculating the potential energy surface of the reaction, chemists can identify the transition state structure and determine the activation energy. This information is vital for understanding the reaction kinetics and predicting the feasibility of the transformation under different conditions.

Another potential transformation is electrophilic aromatic substitution on the naphthalene ring. The positions of substitution are influenced by the directing effects of the existing methoxy and acetyl groups. MESP analysis can provide initial clues, but a more detailed study would involve calculating the energies of the sigma complexes (Wheland intermediates) for substitution at different positions. The position leading to the most stable intermediate is generally the favored site of reaction.

Computational methods can also be used to explore photochemical reactions. Upon absorption of UV light, the molecule can be excited to a higher electronic state, leading to different reaction pathways than those observed in the ground state. Time-dependent DFT (TD-DFT) is a common method for studying excited states and predicting photochemical reactivity.

Table 3: Hypothetical Computational Data for a Predicted Reaction Pathway This table illustrates the type of data that would be generated from a computational study of a chemical transformation of this compound.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | This compound + BH4- | 0.0 | C=O bond length: 1.23 Å |

| Transition State | [Complex with BH4-]‡ | +15.2 | Forming B-O and C-H bonds |

| Products | 1-(7-Methoxynaphthalen-1-yl)ethan-1-ol + BH3 | -25.8 | C-O bond length: 1.43 Å |

Applications in Advanced Organic Synthesis and Derivatization

Role as a Key Precursor in Agomelatine Synthesis Pathways

1-(7-Methoxynaphthalen-1-yl)ethan-1-one is a fundamental building block for the synthesis of Agomelatine, N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, a melatonergic agonist and 5-HT2C antagonist used as an antidepressant. researchgate.netrjpbcs.com The 7-methoxy-1-naphthyl core of the target molecule is directly provided by this precursor, making its efficient utilization a key focus in the development of synthetic routes.

The industrial production of Agomelatine has spurred the development of numerous synthetic strategies, many of which can conceptually originate from or be adapted to use this compound or its close derivatives. While many patented routes commence from 7-methoxytetralone, these pathways often converge on intermediates that are directly accessible from this compound. google.com

One common industrial pathway starts with 7-methoxytetralone, which is converted through several steps to 2-(7-methoxynaphthalen-1-yl)acetonitrile or ethyl 2-(7-methoxynaphthalen-1-yl)acetate. google.comrepec.org These key intermediates are then subjected to reduction and acetylation to yield Agomelatine.

A notable process for preparing Agomelatine with improved efficiency and scalability involves the reduction of an ester like ethyl 2-(7-methoxynaphthalen-1-yl)acetate. googleapis.comgoogle.com This process, outlined in patent literature, comprises the following key transformations:

Reduction: The ester is reduced using sodium borohydride (B1222165) in the presence of a catalyst to form the corresponding alcohol, 2-(7-methoxynaphthalen-1-yl)ethanol. googleapis.comgoogle.com

Hydroxyl Activation: The alcohol's hydroxyl group is activated by converting it into a good leaving group, for instance, by reaction with mesyl chloride. googleapis.com

Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution. One patented method employs diformylamide sodium salt. googleapis.comgoogle.com

Hydrolysis and Acetylation: The resulting intermediate is hydrolyzed and then acetylated with acetic anhydride (B1165640) to produce the final Agomelatine product. googleapis.comgoogle.com

This multi-step synthesis highlights the importance of the 7-methoxynaphthalene core, which is central to the precursor this compound.

| Step | Reaction | Reagents/Conditions | Intermediate Product |

| 1 | Reduction of Ester | Sodium Borohydride, Catalyst | 2-(7-Methoxynaphthalen-1-yl)ethanol |

| 2 | Hydroxyl Activation | Mesyl Chloride, Aprotic Solvent | 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate |

| 3 | Nucleophilic Substitution | Diformylamide Sodium Salt | N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide |

| 4 | Hydrolysis & Acetylation | Acid/Base Hydrolysis, Acetic Anhydride | Agomelatine |

This table outlines a representative scalable synthesis pathway starting from an ester derivative closely related to this compound. googleapis.comgoogle.com

Throughout the various synthetic routes to Agomelatine, a number of key intermediates are consistently identified. Understanding the formation and purity of these compounds is critical for optimizing reaction yields and ensuring the quality of the final active pharmaceutical ingredient.

Key intermediates in Agomelatine synthesis include:

7-Methoxy-1-tetralone: A common starting material for many industrial syntheses. google.com

2-(7-Methoxynaphthalen-1-yl)acetic acid and its esters: Central intermediates formed by aromatization of tetralone-derived precursors. repec.orggoogleapis.comgoogle.com

2-(7-Methoxynaphthalen-1-yl)acetonitrile: An alternative key intermediate, which can be reduced to the corresponding amine. google.commanusaktteva.com

2-(7-Methoxynaphthalen-1-yl)ethanol: The product of the reduction of the acetic acid or ester derivatives. google.com

2-(7-Methoxynaphthalen-1-yl)ethylamine: The penultimate intermediate before the final acetylation step. google.commanusaktteva.com

The control of side products is essential for industrial production. For instance, during aromatization steps, incomplete dehydrogenation can lead to dihydronaphthalene impurities. In reduction steps, over-reduction or side reactions can occur if conditions are not carefully controlled. The final acetylation step must be driven to completion to avoid residual 2-(7-methoxynaphthalen-1-yl)ethylamine in the final product. google.com

| Intermediate Name | CAS Number | Role in Synthesis |

| 7-Methoxy-1-tetralone | 6836-19-7 | Common Starting Material manusaktteva.com |

| 7-Methoxy-1-naphthaleneacetic acid | 6836-22-2 | Precursor to Amine manusaktteva.com |

| 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 | Key Intermediate for Reduction manusaktteva.com |

| 2-(7-Methoxynaphthalen-1-yl)ethylamine | 138113-09-4 | Penultimate Intermediate manusaktteva.com |

This table lists crucial intermediates in the synthesis of Agomelatine, many of which are structurally derived from the 7-methoxynaphthalene scaffold.

Building Block for Novel Chalcone (B49325) and Pyrazoline Derivatives

The acetyl group of this compound makes it an ideal substrate for condensation reactions, particularly for the synthesis of chalcones. These resulting chalcones are, in turn, valuable precursors for synthesizing pyrazoline heterocycles. organic-chemistry.orgresearchgate.net

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation. jetir.orgscispace.comchemrevlett.com This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. nih.gov In this context, this compound serves as the ketone component. By reacting it with a wide variety of substituted benzaldehydes or other aromatic/heteroaromatic aldehydes, a chemically diverse library of chalcones can be generated. The reaction introduces an α,β-unsaturated carbonyl system that is a key pharmacophore and a versatile handle for further chemical modifications. jetir.orgscispace.com

Pyrazolines: The chalcones derived from this compound can be readily converted into pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic method involves the cyclocondensation reaction of a chalcone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, hydrazine monohydrochloride). organic-chemistry.orgresearchgate.net The reaction proceeds via the addition of hydrazine to the α,β-unsaturated ketone of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. researchgate.net The choice of hydrazine derivative allows for further diversification of the final pyrazoline scaffold.

| Scaffold | Synthetic Method | Key Reagents |

| Chalcones | Claisen-Schmidt Condensation jetir.orgchemrevlett.com | This compound, Substituted Aldehyde, Base (e.g., NaOH, KOH) |

| Pyrazolines | Cyclocondensation organic-chemistry.orgresearchgate.net | Chalcone derivative, Hydrazine (or derivative) |

This table summarizes the synthetic strategies for creating chalcone and pyrazoline scaffolds from this compound.

The chalcone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. nih.gov Structure-activity relationship (SAR) studies of chalcone derivatives provide valuable insights for designing new molecules with enhanced potency or specific biological targets. nih.gov

For chalcones derived from this compound, the SAR can be explored by modifying the second aromatic ring (originating from the aldehyde). Key findings from general chalcone SAR studies that can be applied to this specific class of derivatives include:

Substitution Pattern: The position and nature of substituents on the second aromatic ring significantly influence biological activity. Electron-donating groups (like hydroxyl, methoxy) and electron-withdrawing groups (like halogens) at different positions can modulate the molecule's electronic properties and its interaction with biological targets. nih.govmdpi.com

Hydroxylation: The presence of hydroxyl groups, particularly at certain positions on the aromatic rings, is often correlated with potent anti-inflammatory or antioxidant activity. nih.gov

Heterocyclic Rings: Replacing the second aromatic ring with a heterocyclic ring system can lead to novel compounds with different activity profiles.

These SAR principles guide the rational design of new chalcone and subsequent pyrazoline derivatives, allowing chemists to fine-tune the molecular architecture to achieve desired biological effects. nih.govresearchgate.net

Utilization in the Development of Functional Organic Molecules

Beyond its role in medicinal chemistry, the chemical reactivity of this compound and its derivatives allows for their use in creating functional organic molecules for materials science and chemical sensing.

For example, the chalcones and pyrazolines derived from this precursor possess extended π-conjugated systems, which often result in interesting photophysical properties like fluorescence. Researchers have successfully developed pyrazoline-based fluorescent sensors for the detection of metal ions such as Zn²⁺ and Fe³⁺. researchgate.net The sensor's fluorescence can be "turned on" or "turned off" upon binding with a specific metal ion, making them useful for analytical applications. researchgate.net

Furthermore, the core naphthalene (B1677914) structure can be incorporated into larger molecular architectures. For instance, related naphthaldehyde derivatives are used to synthesize Schiff bases, which have been investigated for applications such as anticorrosion coatings. researchgate.net These studies demonstrate the potential of naphthalene-based compounds to act as building blocks for materials with specific electronic or chemical properties. The reactivity of the acetyl group in this compound provides a direct entry point for constructing such complex functional molecules.

Precursors for Fluorescent Probes and Imaging Agents

The naphthalene scaffold is a well-established fluorophore, and its derivatives are frequently employed in the development of fluorescent probes and imaging agents. The methoxy (B1213986) and acetyl groups on this compound can be chemically modified to tune the photophysical properties of the naphthalene core, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

The development of novel fluorescent probes often involves the strategic combination of a fluorophore with a recognition element and a signaling unit. The chemical reactivity of this compound makes it a candidate for such synthetic strategies.

Table 1: Potential Derivatization Reactions of this compound for Fluorescent Probe Synthesis

| Functional Group | Potential Reaction | Resulting Functionality |

| Acetyl Group | Aldol (B89426) Condensation | α,β-Unsaturated ketone |

| Reduction to Alcohol | Secondary alcohol | |

| Baeyer-Villiger Oxidation | Ester | |

| Willgerodt-Kindler Reaction | Thioamide | |

| Methoxy Group | Ether Cleavage | Phenol |

| Naphthalene Core | Electrophilic Aromatic Substitution | Further functionalization of the aromatic ring |

Building Blocks for Complex Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The naphthalene core of this compound serves as a fundamental building block for the synthesis of larger, more complex PAHs. The acetyl group provides a reactive handle for annulation reactions, where additional rings are fused onto the existing naphthalene structure. For example, through reactions such as the Friedländer annulation or other cyclization strategies, the acetyl group can be used to construct new heterocyclic or carbocyclic rings.

Furthermore, the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring, directing the addition of new substituents to specific positions. This directional control is crucial for the rational design and synthesis of complex PAHs with desired properties. While specific examples of the use of this compound in the synthesis of complex polycyclic aromatic compounds are not widely reported, its chemical structure is amenable to established synthetic methodologies for the construction of such systems.

Mechanistic Investigations Involving 1 7 Methoxynaphthalen 1 Yl Ethan 1 One

Elucidation of Reaction Pathways

The primary reaction pathway leading to the formation of 1-(7-methoxynaphthalen-1-yl)ethan-1-one is the photodegradation of Naproxen. Under UV irradiation, Naproxen undergoes decarboxylation, a key initial step in its transformation. This process involves the loss of the carboxylic acid group from the propanoic acid side chain.

Following decarboxylation, the resulting intermediate can undergo oxidation to yield this compound. The reaction is influenced by the presence of photosensitizers and the specific irradiation conditions. For instance, the photocatalytic degradation of Naproxen in the presence of titanium dioxide (TiO2) has been shown to produce this ketone as one of the identifiable intermediates.

Identification and Characterization of Reaction Intermediates

In the context of Naproxen photodegradation, several intermediates have been identified en route to this compound. The initial step is the photo-induced decarboxylation of Naproxen, which generates a radical intermediate. This reactive species can then be oxidized.

One of the key intermediates identified is 1-(6-methoxynaphthalen-2-yl)ethanol. This alcohol is formed from the decarboxylated intermediate and is subsequently oxidized to the corresponding ketone, this compound. The identification and characterization of these intermediates are typically achieved using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

The following table summarizes the key intermediates in the formation of this compound from Naproxen photodegradation:

| Precursor | Intermediate | Product |

| Naproxen | 1-(6-methoxynaphthalen-2-yl)ethanol | This compound |

Isotope Effects in Reactions Involving the Compound (e.g., for acylation or alkylation processes)

There is a notable absence of studies in the scientific literature detailing isotope effects in reactions, such as acylation or alkylation, where this compound is the primary reactant. The investigation of kinetic isotope effects (KIEs) would be valuable in elucidating the mechanisms of such reactions, for instance, by providing insight into the nature of the transition states. However, at present, no such data has been reported.

Understanding Degradation Mechanisms where the Compound is Formed or Reacts (e.g., Naproxen photodegradation)

The most well-documented mechanistic aspect involving this compound is its formation from the photodegradation of Naproxen. This process is of significant environmental interest due to the widespread use of Naproxen and its potential to persist and transform in aquatic environments.

The primary mechanism for the formation of this compound is initiated by the absorption of UV light by the Naproxen molecule. This leads to an excited state, which can then undergo decarboxylation, losing a molecule of carbon dioxide. The resulting radical is then oxidized to form 1-(6-methoxynaphthalen-2-yl)ethanol, which is further oxidized to this compound.

The efficiency of this degradation process and the distribution of photoproducts, including this compound, are dependent on various factors such as pH, the presence of dissolved oxygen, and the presence of photocatalysts like TiO2. Studies have shown that under certain conditions, this compound can be a major photoproduct of Naproxen degradation.

The following table outlines the key steps in the photodegradation of Naproxen leading to the formation of this compound:

| Step | Reaction | Key Species Involved |

| 1 | Photoexcitation | Naproxen, UV light |

| 2 | Decarboxylation | Excited Naproxen, Radical intermediate |

| 3 | Oxidation | Radical intermediate, 1-(6-methoxynaphthalen-2-yl)ethanol |

| 4 | Further Oxidation | 1-(6-methoxynaphthalen-2-yl)ethanol, this compound |

Future Directions and Emerging Research Opportunities

Development of Chemo-, Regio-, and Stereoselective Synthetic Methods

The future synthesis of derivatives from 1-(7-methoxynaphthalen-1-yl)ethan-1-one hinges on the development of highly selective reactions. The presence of multiple reactive sites—the acetyl group's carbonyl and α-carbon, and several positions on the aromatic rings—necessitates precise control to avoid the formation of complex product mixtures.

Regioselective Aromatic Functionalization : Traditional electrophilic aromatic substitution on naphthalene (B1677914) systems can be difficult to control. researchgate.net Future research will likely focus on directing group strategies and advanced catalytic systems to achieve regioselective C-H functionalization at specific positions of the naphthalene core. rsc.org For instance, methods utilizing transition metals like ruthenium or palladium could enable the introduction of functional groups at positions that are electronically or sterically disfavored, opening pathways to novel isomers with unique properties. rsc.orgresearchgate.net

Chemoselective Acetyl Group Transformations : The acetyl group is a key handle for derivatization. Future work should explore chemoselective transformations that target either the carbonyl carbon or the α-methyl group. For example, developing catalytic systems for selective α-arylation, α-amination, or α-alkylation without competing reactions on the naphthalene ring is a significant challenge. st-andrews.ac.uk

Stereoselective Ketone Reduction : The reduction of the ketone in this compound yields a chiral alcohol, (1-(7-methoxynaphthalen-1-yl)ethan-1-ol). A major opportunity lies in the development of efficient stereoselective reduction methods. Biocatalysis, using alcohol dehydrogenases, and asymmetric catalysis with chiral metal complexes could provide access to either the (R) or (S) enantiomer with high enantiomeric excess. nih.gov Achieving high stereoselectivity is crucial for applications in pharmacology where enantiomers often exhibit different biological activities.

| Synthetic Challenge | Potential Future Method | Targeted Selectivity | Potential Application of Product |

| Functionalization of Naphthalene Core | C-H Activation with Ruthenium Catalysis rsc.org | Regioselective | Synthesis of novel bioactive isomers |

| Derivatization of Acetyl Group | Cobalt-Catalyzed Semipinacol Rearrangement st-andrews.ac.uk | Chemoselective & Stereoselective | Access to α-aryl ketones with tertiary stereocenters |

| Reduction of Ketone | Biocatalysis with Engineered Alcohol Dehydrogenases nih.gov | Stereoselective | Production of enantiopure chiral alcohols for pharmaceuticals |

Exploration of Novel Reactivity and Transformation Pathways

Beyond refining existing reactions, future research should aim to uncover novel reactivity patterns for this compound, treating it as a versatile building block for more complex molecular architectures. nih.gov

Annulation and Cyclization Reactions : The compound can serve as a precursor for building fused heterocyclic systems. For example, the acetyl group can participate in condensation reactions with various reagents to form pyrazoles, isoxazoles, or pyrimidines fused to the naphthalene core. ekb.eg Developing metal-free, one-pot, multi-component reactions would be an efficient and environmentally friendly approach to generate libraries of such compounds for biological screening. scispace.com

Photocatalysis and Electrochemistry : The conjugated π-system of the naphthalene core suggests that its reactivity could be modulated by photochemical or electrochemical methods. Future studies could explore visible-light-driven photocatalytic reactions to enable transformations that are difficult under thermal conditions. researchgate.net Similarly, electrosynthesis could offer a green alternative for oxidation or reduction reactions, providing access to new derivatives.

Dehydrogenative Coupling and Annulation : Recent advances in microwave-assisted intramolecular dehydrogenative Diels-Alder reactions offer a powerful method for creating functionalized naphthalenes. nih.govjove.com Applying such strategies could allow for the synthesis of complex polycyclic aromatic systems starting from suitably modified this compound precursors.

Computational Design and Rational Synthesis of Derivatives with Targeted Chemical Attributes

The integration of computational chemistry into the research workflow presents a significant opportunity to accelerate the discovery of new derivatives with desired properties, moving from serendipitous discovery to rational design. nih.gov

In Silico Screening for Biological Activity : Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design and screen virtual libraries of derivatives of this compound. ijpsjournal.com By modeling interactions with specific biological targets, such as enzymes or receptors, research can prioritize the synthesis of compounds with the highest predicted potency and selectivity for applications in medicine. nih.govnih.govnih.gov For example, naphthalene-based compounds have been computationally designed as potential inhibitors for enzymes like SARS-CoV-2 papain-like protease. nih.gov

Prediction of Physicochemical Properties : Before synthesis, computational methods can predict key physicochemical properties, including solubility, stability, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. ijpsjournal.comuaeu.ac.ae This allows for the early-stage filtering of candidates that are unlikely to become viable drugs or materials, saving significant time and resources.

Modeling for Materials Science : Density Functional Theory (DFT) and other quantum chemical methods can predict the electronic and optical properties of novel derivatives. mdpi.com This is particularly relevant for designing new materials, allowing researchers to computationally tailor structures to achieve specific absorption/emission wavelengths, electron affinities, or ionization potentials for applications in organic electronics. mdpi.com

| Research Goal | Computational Tool | Predicted Attribute | Potential Application |

| Drug Discovery | Molecular Docking, QSAR ijpsjournal.comnih.gov | Binding Affinity, Biological Activity | Anticancer, Antiviral Agents |

| Preclinical Development | ADMET Prediction Software uaeu.ac.ae | Pharmacokinetics, Toxicity Profile | Safer Pharmaceutical Candidates |

| Organic Electronics | Density Functional Theory (DFT) mdpi.com | HOMO/LUMO energies, Band Gap | Organic Semiconductors, Dyes |

Integration of this compound into Materials Science and Supramolecular Chemistry Research

The unique structure of this compound makes it an attractive building block for advanced materials and complex supramolecular systems. nbinno.com

Polymer and Resin Synthesis : The naphthalene moiety can be incorporated into polymers to enhance their thermal stability, refractive index, and mechanical properties. Future research could explore the use of this compound or its derivatives as monomers or additives in high-performance polymers, such as epoxy resins or polyesters. nih.gov